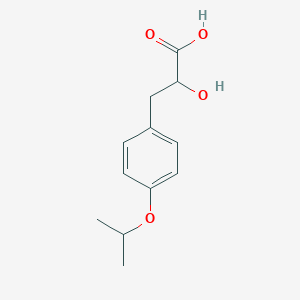![molecular formula C13H22BF3KNO2 B15324686 Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide is a complex organoboron compound It is characterized by the presence of a trifluoroborate group, a bicyclo[222]octane structure, and a tert-butoxycarbonyl (Boc) protected amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-Protected Amine: The amine group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Oxidation and Reduction: The bicyclo[2.2.2]octane core can be subjected to oxidation and reduction reactions to modify its structure.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the bicyclo[2.2.2]octane core.
Reduction Products: Reduced derivatives of the bicyclo[2.2.2]octane core.
Hydrolysis Products: Free amine after removal of the Boc protecting group.
Aplicaciones Científicas De Investigación
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Can be used as a ligand or catalyst in various chemical reactions.
Material Science:
Mecanismo De Acción
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group.
Potassium (4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group but with a piperidine ring instead of a bicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide lies in its bicyclo[222]octane core, which imparts distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C13H22BF3KNO2 |
|---|---|
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]boranuide |
InChI |
InChI=1S/C13H22BF3NO2.K/c1-11(2,3)20-10(19)18-13-7-4-12(5-8-13,6-9-13)14(15,16)17;/h4-9H2,1-3H3,(H,18,19);/q-1;+1 |
Clave InChI |
FFIRNRGUWWNMDO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CCC(CC1)(CC2)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



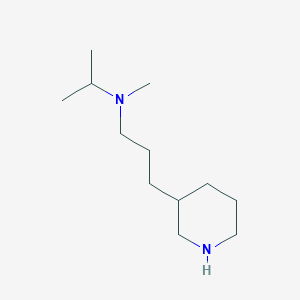

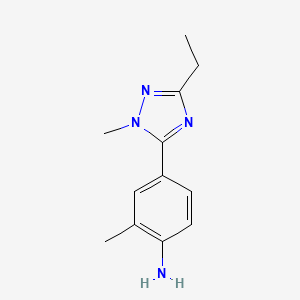
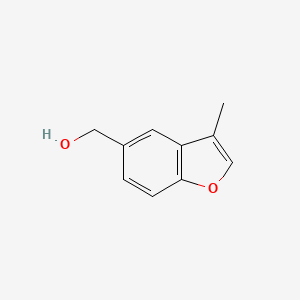

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
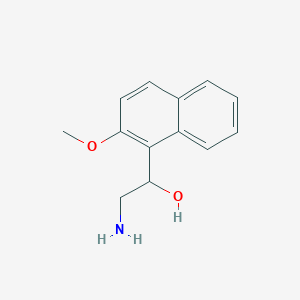
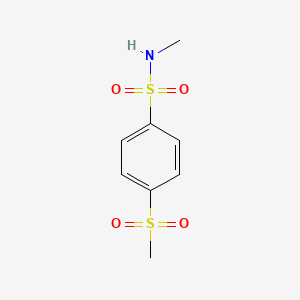
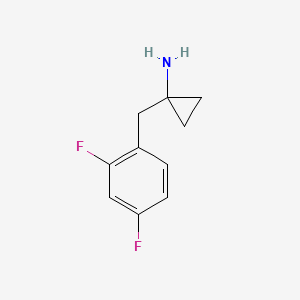
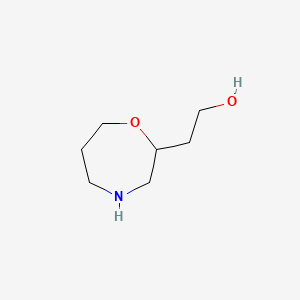
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)

